molecular formula C7H4ClFN2 B13849491 6-Chloro-7-fluoro-1H-indazole

6-Chloro-7-fluoro-1H-indazole

Cat. No.: B13849491
M. Wt: 170.57 g/mol
InChI Key: XRYQFEAYGSQPMH-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed reaction to form N–N bonds in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized indazole compounds.

Scientific Research Applications

6-Chloro-7-fluoro-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a similar structure but without chlorine and fluorine substitutions.

    6-Chloro-1H-indazole: Similar structure with only chlorine substitution.

    7-Fluoro-1H-indazole: Similar structure with only fluorine substitution.

Uniqueness

6-Chloro-7-fluoro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. This dual substitution can lead to distinct pharmacological properties compared to other indazole derivatives .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

6-chloro-7-fluoro-1H-indazole

InChI

InChI=1S/C7H4ClFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)

InChI Key

XRYQFEAYGSQPMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)Cl

Origin of Product

United States

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